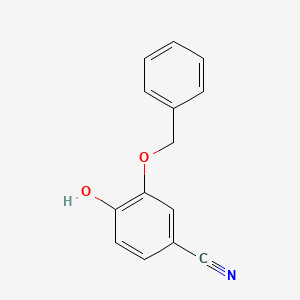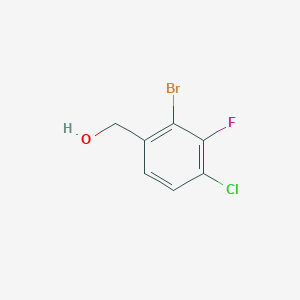
2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol is an organic compound characterized by its phenolic structure with a tert-butyl group, a carboxyethyl group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with a phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The carboxyethyl group can be introduced through a subsequent reaction involving the addition of an appropriate carboxyethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and reducing the formation of by-products .
化学反応の分析
Types of Reactions
2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenols.
科学的研究の応用
2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.
Anticancer Properties: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-methylphenol: Lacks the carboxyethyl group, resulting in different reactivity and applications.
4-tert-Butyl-2,6-dimethylphenol: Contains an additional methyl group, which affects its steric and electronic properties.
2-tert-Butyl-4-hydroxybenzoic acid: Similar structure but with a carboxyl group directly attached to the benzene ring.
Uniqueness
2-tert-Butyl-4-(2-carboxyethyl)-6-methylphenol is unique due to the presence of both a carboxyethyl group and a tert-butyl group on the phenolic ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .
特性
IUPAC Name |
3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-9-7-10(5-6-12(15)16)8-11(13(9)17)14(2,3)4/h7-8,17H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYQMOKBVFXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24794-55-6 |
Source


|
| Record name | 3-(1,1-Dimethylethyl)-4-hydroxy-5-methylbenzenepropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024794556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,1-DIMETHYLETHYL)-4-HYDROXY-5-METHYLBENZENEPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FJU8655U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8010134.png)


![2-([11'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B8010143.png)
![alpha-Methyl-4-[(methylsulfonyl)methyl]-benzenemethanamine](/img/structure/B8010161.png)


![Ethyl 2-[3-(methoxymethyl)phenyl]-2-oxoacetate](/img/structure/B8010173.png)






